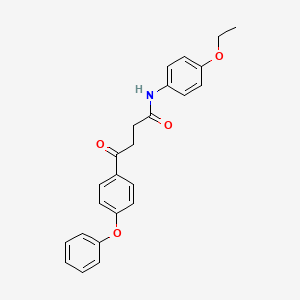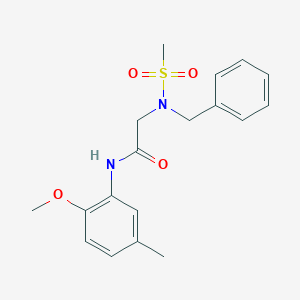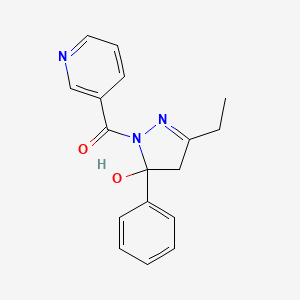![molecular formula C13H12N2OS2 B5107812 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as PBT-1, is a small molecule that has been extensively studied for its potential therapeutic applications. PBT-1 belongs to the class of compounds known as benzothieno[2,3-d]pyrimidinones and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the aggregation of amyloid-beta and prion proteins, which are thought to play a key role in the development and progression of Alzheimer's disease and prion diseases, respectively. 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the aggregation of mutant huntingtin protein, which is associated with Huntington's disease.
Biochemical and Physiological Effects
2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-mediated protein aggregation, the reduction of oxidative stress, and the modulation of intracellular signaling pathways. 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have anti-inflammatory effects and to promote the clearance of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is that it has been extensively studied and has been shown to have a range of potential therapeutic applications. However, one limitation of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is that it is a small molecule and may have limited bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of research could be the development of more potent and selective 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one analogs. Another area of research could be the investigation of the potential therapeutic applications of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Additionally, the potential use of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in combination with other therapeutic agents could also be explored.
Synthesemethoden
The synthesis of 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO.
Wissenschaftliche Forschungsanwendungen
2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications in a range of diseases including Alzheimer's disease, Huntington's disease, and prion diseases. In preclinical studies, 2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-2-7-17-13-14-11(16)10-8-5-3-4-6-9(8)18-12(10)15-13/h1H,3-7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXOLCHNOCUSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5107751.png)


![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)